3,5-Dichloro-2,6-difluoroaniline

Overview

Description

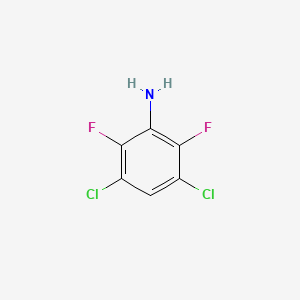

3,5-Dichloro-2,6-difluoroaniline is an organic compound with the molecular formula C6H3Cl2F2N It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dichloro-2,6-difluoroaniline involves several steps:

Nitration Reaction: The starting material, 2,4,5-trichloronitrobenzene, is reacted with an alkali metal fluoride in the presence or absence of a polar aprotic solvent at temperatures ranging from 100°C to 250°C.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves controlled reaction conditions to ensure high yield and purity while minimizing side reactions and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2,6-difluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.

Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.

Major Products:

Oxidation: Nitro and nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted anilines depending on the nucleophile used

Scientific Research Applications

3,5-Dichloro-2,6-difluoroaniline has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential use in developing pharmaceuticals, particularly as a building block for active pharmaceutical ingredients.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,6-difluoroaniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, affecting their activity and function.

Comparison with Similar Compounds

- 2,3-Dichloroaniline

- 2,4-Dichloroaniline

- 2,5-Dichloroaniline

- 2,6-Dichloroaniline

- 3,4-Dichloroaniline

- 3,5-Dichloroaniline

Comparison: 3,5-Dichloro-2,6-difluoroaniline is unique due to the presence of both chlorine and fluorine atoms in the benzene ring, which imparts distinct chemical properties compared to other dichloroanilines. These properties include increased reactivity and potential for forming diverse derivatives .

Biological Activity

3,5-Dichloro-2,6-difluoroaniline (DCDF) is an organic compound with significant biological activity. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₆H₃Cl₂F₂N

- Molecular Weight : Approximately 195.01 g/mol

- Physical State : Typically appears as a colorless to pale yellow liquid.

The compound is characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene ring, which influences its reactivity and biological interactions.

The biological activity of DCDF is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular receptors. The halogen substituents on the aromatic ring enhance its electrophilic nature, allowing it to participate in various biochemical reactions.

Target Interactions

- Enzymatic Inhibition : DCDF has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it can affect cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neural signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological effects:

- Antimicrobial Activity : Studies have demonstrated that DCDF possesses antimicrobial properties against various bacterial strains, making it a candidate for further exploration in pharmaceutical applications.

- Toxicological Effects : The compound has been identified as a potential toxicant in aquatic environments, raising concerns about its ecological impact. Its toxicity profile indicates that it can cause adverse effects in non-target organisms.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted on the antimicrobial activity of DCDF revealed significant inhibition of bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) was determined for several strains, highlighting its potential as an antibacterial agent.

-

Toxicity Assessments :

- Research evaluating the acute toxicity of DCDF in aquatic organisms showed harmful effects at concentrations as low as 10 mg/L. The compound's persistence in water systems raises concerns about bioaccumulation and long-term ecological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Differences | Biological Activity |

|---|---|---|

| 3,5-Dichloroaniline | Lacks fluorine atoms | Moderate antibacterial activity |

| 2,4-Dichloro-3,6-difluoroaniline | Different substitution pattern | Strong herbicidal properties |

| 3,5-Difluoroaniline | Lacks chlorine atoms | Lower toxicity profile |

The unique substitution pattern of DCDF contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name |

3,5-dichloro-2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFWIZVLUWKFID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.